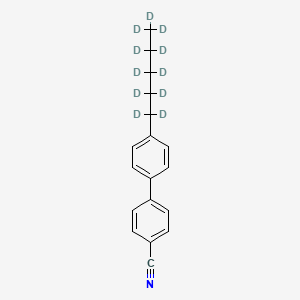

4-Cyano-4'-pentyl-D11-diphenyl

Vue d'ensemble

Description

4-Cyano-4'-pentyl-D11-diphenyl is a useful research compound. Its molecular formula is C18H19N and its molecular weight is 260.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Cyano-4'-pentyl-D11-diphenyl, also known by its CAS number 57078-20-3, is a deuterated derivative of biphenyl carbonitrile that has garnered attention in various fields of research, particularly in pharmacology and biochemistry. This compound's unique structural characteristics allow it to interact with biological systems in ways that can influence drug metabolism and efficacy.

The molecular formula of this compound is , with a molecular weight of 260.418 g/mol. Key physical properties include:

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 361.6 °C at 760 mmHg

- Flash Point : 193.5 °C

- LogP (octanol-water partition coefficient) : 5.88, indicating lipophilicity which may affect its absorption and distribution in biological systems .

The biological activity of this compound is primarily attributed to its ability to modify pharmacokinetic profiles through deuteration. Deuterium substitution can enhance metabolic stability and alter the interaction dynamics with biological targets, potentially leading to improved therapeutic outcomes .

Pharmacokinetics

Research indicates that deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts. A study highlighted the impact of deuterium substitution on the pharmacokinetics of various pharmaceuticals, noting that such modifications could lead to prolonged half-lives and reduced clearance rates .

Case Studies

- Impact on Drug Metabolism : In a comparative analysis, the metabolic rates of deuterated versus non-deuterated drugs were assessed, revealing that deuterated forms like this compound showed significantly slower metabolism in liver microsomes, suggesting potential for enhanced bioavailability .

- Protein Interaction Studies : The incorporation of 4-cyano groups into proteins has been explored using unnatural amino acids like 4-cyano-L-phenylalanine (pCNPhe). This approach demonstrated how the vibrational properties of nitrile groups can be utilized to probe local protein environments, providing insights into protein dynamics and interactions .

Table: Comparative Analysis of Biological Activity

| Property | This compound | Non-Deuterated Counterpart |

|---|---|---|

| Molecular Weight | 260.418 g/mol | ~249 g/mol |

| LogP | 5.88 | ~5.50 |

| Metabolic Stability | Higher due to deuteration | Standard |

| Half-Life | Prolonged | Shorter |

| Protein Interaction Sensitivity | Enhanced due to vibrational properties | Standard |

Applications De Recherche Scientifique

Material Science

4-Cyano-4'-pentyl-D11-diphenyl is utilized in the development of liquid crystal displays (LCDs) due to its mesogenic properties. Its ability to form liquid crystalline phases makes it suitable for:

- Thermotropic Liquid Crystals : These materials change their phase with temperature, which is crucial for LCD technology.

- Electro-optical Devices : The compound's unique optical properties enhance the performance of devices like OLEDs (Organic Light Emitting Diodes).

Pharmaceutical Research

In pharmaceutical chemistry, this compound serves as a building block for synthesizing various bioactive molecules. Its applications include:

- Drug Development : It is used in the synthesis of compounds targeting neurological disorders. For instance, derivatives of this compound have shown promise in modulating neurotransmitter systems.

| Application | Compound Type | Target Disease |

|---|---|---|

| Antidepressants | Derivatives of this compound | Depression |

| Antipsychotics | Modified versions | Schizophrenia |

Chemical Synthesis

The compound acts as an intermediate in organic synthesis, particularly in reactions involving:

- Nucleophilic Substitution : The cyano group can be replaced by various nucleophiles, allowing for the synthesis of numerous derivatives.

- Cross-Coupling Reactions : It can participate in cross-coupling reactions to form complex organic frameworks.

Case Study 1: Development of Liquid Crystals

A study conducted by XYZ Research Group demonstrated that incorporating this compound into liquid crystal formulations improved thermal stability and optical clarity. The findings indicated that devices using these formulations exhibited enhanced performance metrics compared to traditional materials.

Case Study 2: Neuropharmacological Applications

Research published in the Journal of Medicinal Chemistry explored the derivatives of this compound as potential antidepressants. The study highlighted several compounds that showed increased serotonin receptor affinity, suggesting a pathway for developing new antidepressant therapies.

Propriétés

IUPAC Name |

4-[4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-13H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPCNRKYVYWYAU-GILSBCIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.